molecular formula C13H19NO B1284336 N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine CAS No. 871217-49-1

N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine

Cat. No.: B1284336
CAS No.: 871217-49-1
M. Wt: 205.3 g/mol
InChI Key: DWNVHCGNTDKNBG-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine is an organic compound that features a cyclopropyl group attached to an ethyl chain, which is further connected to a benzylamine moiety substituted with a methoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine typically involves the following steps:

    Formation of the cyclopropylethylamine intermediate: This can be achieved by reacting cyclopropylcarbinol with ammonia or an amine under suitable conditions to form cyclopropylethylamine.

    Benzylation: The cyclopropylethylamine is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Amine oxides or nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted benzylamines with various functional groups.

Scientific Research Applications

N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and benzylamine moieties may contribute to its binding affinity and specificity. The methoxy group can influence the compound’s electronic properties and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyclopropylethyl)-N-benzylamine: Lacks the methoxy group, which may result in different reactivity and biological activity.

    N-(1-cyclopropylethyl)-N-(4-hydroxybenzyl)amine: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical and biological properties.

    N-(1-cyclopropylethyl)-N-(4-chlorobenzyl)amine: Substituted with a chlorine atom, which can significantly impact its reactivity and interactions.

Uniqueness

N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine is unique due to the presence of the methoxy group, which can enhance its solubility, stability, and potential biological activity compared to its analogs. The cyclopropyl group also imparts rigidity to the molecule, influencing its overall conformation and interactions.

Properties

IUPAC Name

1-cyclopropyl-N-[(4-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(12-5-6-12)14-9-11-3-7-13(15-2)8-4-11/h3-4,7-8,10,12,14H,5-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNVHCGNTDKNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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